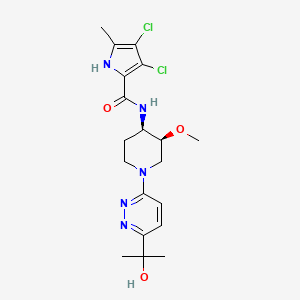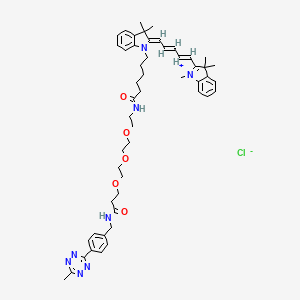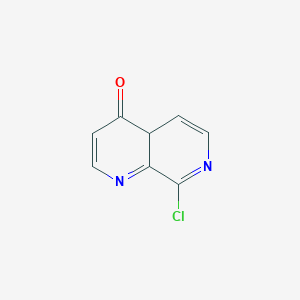
Antibacterial agent 169
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 169 is a pyrrolamide-type compound known for its potent antibacterial activity. It functions as a GyrB/ParE inhibitor, targeting bacterial enzymes such as gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division . This compound has shown significant efficacy against drug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 169 involves multiple steps, starting with the preparation of the pyrrolamide core. The key steps include:
Formation of the pyrrolamide ring: This is typically achieved through a cyclization reaction involving a suitable amine and an acid chloride.
Functionalization: The pyrrolamide core is then functionalized with various substituents to enhance its antibacterial properties. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 169 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolamide ring, potentially altering its antibacterial activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain substituents, impacting the compound’s stability and efficacy.
Substitution: Common substitution reactions involve replacing hydrogen atoms with halogens or other functional groups to enhance antibacterial properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolamide core, each with potentially different antibacterial activities and properties .
Scientific Research Applications
Antibacterial agent 169 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of GyrB/ParE inhibition and to develop new antibacterial agents.
Biology: Employed in studies to understand bacterial DNA replication and cell division processes.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mechanism of Action
Antibacterial agent 169 exerts its effects by inhibiting the bacterial enzymes gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and relaxation of bacterial DNA, processes critical for DNA replication and cell division. By binding to the GyrB and ParE subunits of these enzymes, this compound prevents the proper functioning of these enzymes, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial gyrase and topoisomerase IV.
Aminocoumarins: Such as novobiocin, which inhibit bacterial gyrase by a different mechanism.
Uniqueness: Antibacterial agent 169 is unique due to its pyrrolamide structure, which provides a different mode of binding and inhibition compared to fluoroquinolones and aminocoumarins. This unique structure allows it to overcome some forms of resistance that affect other classes of antibacterial agents .
Properties
Molecular Formula |
C19H25Cl2N5O3 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(3S,4R)-1-[6-(2-hydroxypropan-2-yl)pyridazin-3-yl]-3-methoxypiperidin-4-yl]-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25Cl2N5O3/c1-10-15(20)16(21)17(22-10)18(27)23-11-7-8-26(9-12(11)29-4)14-6-5-13(24-25-14)19(2,3)28/h5-6,11-12,22,28H,7-9H2,1-4H3,(H,23,27)/t11-,12+/m1/s1 |
InChI Key |
IHPUSMIRNYFREH-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)







![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)


